molecular formula C7H5Cl2FO B13191336 2-Chloro-1-(chloromethoxy)-4-fluorobenzene

2-Chloro-1-(chloromethoxy)-4-fluorobenzene

Cat. No.: B13191336
M. Wt: 195.01 g/mol
InChI Key: WIWPPSGNAPEXDJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO. This compound is characterized by the presence of a benzene ring substituted with chlorine, chloromethoxy, and fluorine groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(chloromethoxy)-4-fluorobenzene typically involves the chlorination of 4-fluoroanisole followed by the introduction of a chloromethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Environmental considerations, such as waste management and solvent recovery, are also important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Chloro-1-(chloromethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethoxy)-4-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine, chloromethoxy, and fluorine groups allows the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane
  • 2-Chloro-1,1,1-trimethoxyethane
  • 2-(Chloromethoxy)-1,1,1-trifluoroethane

Comparison

Compared to similar compounds, 2-Chloro-1-(chloromethoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom on the benzene ring. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The specific arrangement of functional groups in this compound also makes it suitable for particular applications in scientific research and industry.

Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

2-chloro-1-(chloromethoxy)-4-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(10)3-6(7)9/h1-3H,4H2

InChI Key

WIWPPSGNAPEXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCl

Origin of Product

United States

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